Hyoscyamine hydrochloride
CAS No.: 5934-50-9
Cat. No.: VC1634758
Molecular Formula: C17H24ClNO3
Molecular Weight: 325.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5934-50-9 |
---|---|
Molecular Formula | C17H24ClNO3 |
Molecular Weight | 325.8 g/mol |
IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrochloride |
Standard InChI | InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1 |
Standard InChI Key | OJIPQOWZZMSBGY-QJUJUZMZSA-N |
Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Cl |
SMILES | CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Properties
Hyoscyamine is a tropane alkaloid and specifically the levo-isomer of atropine. As a hydrochloride salt, it is formed when the base compound hyoscyamine is treated with hydrochloric acid to improve stability and solubility for pharmaceutical applications . Chemically, hyoscyamine (base form) is identified as benzeneacetic acid, α-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]- . The molecular formula of the base compound is C₁₇H₂₃NO₃, with a molecular weight of 289.369 g/mol .
Table 1: Physical and Chemical Properties of Hyoscyamine
Property | Value |
---|---|
Base Molecular Formula | C₁₇H₂₃NO₃ |
Molecular Weight (base) | 289.369 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 429.8±45.0 °C at 760 mmHg |
Melting Point | 108.5ºC |
Flash Point | 213.7±28.7 °C |
LogP | 1.53 |
Exact Mass | 289.167786 |
Appearance | Crystalline solid |
Hyoscyamine hydrochloride is derived from plants in the Solanaceae (nightshade) family and is notably present in Hyoscyamus niger (henbane) . Research into the pharmacological actions of hyoscyamine compounds has a long history, with documentation in scientific literature dating back to 1826 .
Mechanism of Action
Hyoscyamine hydrochloride functions primarily as an antimuscarinic agent, competitively inhibiting the actions of acetylcholine at muscarinic receptors . The compound specifically targets structures innervated by postganglionic cholinergic nerves and smooth muscles that respond to acetylcholine, including those lacking cholinergic innervation . Its effects are observed on peripheral cholinergic receptors present in:
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Smooth muscle autonomic effector cells
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Cardiac muscle
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Sinoatrial node
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Atrioventricular node
A notable characteristic of hyoscyamine is its complete absence of activity at autonomic ganglia . At the molecular level, hyoscyamine acts as an antagonist at all five muscarinic acetylcholine receptor subtypes (M₁-M₅), though some research has suggested preferential antagonism of the M₂ receptor subtype . This broad antimuscarinic activity contributes to its diverse pharmacological effects across multiple physiological systems.
Table 2: Pharmacodynamic Target Profile of Hyoscyamine
Receptor | Action | Physiological Effect |
---|---|---|
Muscarinic M₁ | Antagonist | Cognitive effects, reduction in CNS activity |
Muscarinic M₂ | Antagonist | Increased heart rate, changes in cardiac conduction |
Muscarinic M₃ | Antagonist | Reduced smooth muscle contraction, decreased secretions |
Muscarinic M₄ | Antagonist | CNS effects, cognitive impacts |
Muscarinic M₅ | Antagonist | CNS effects, vascular impacts |
At comparable doses, hyoscyamine demonstrates approximately 98% of the anticholinergic potency of atropine, making it one of the more potent naturally occurring antimuscarinic agents .
Pharmacokinetics
Understanding the pharmacokinetic profile of hyoscyamine hydrochloride is crucial for its clinical application. The compound demonstrates complete absorption when administered via both sublingual and oral routes, though specific data regarding maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) vary across different formulations .
Metabolism and Elimination
Hyoscyamine is primarily eliminated unchanged, with the majority excreted in the urine as the unmetabolized parent compound . A small fraction undergoes hydrolysis into tropine and tropic acid . The elimination half-life of hyoscyamine is approximately 3.5 hours . This relatively short half-life explains the dosing frequency typically recommended in clinical practice.
Clinical Applications
Hyoscyamine hydrochloride has established therapeutic value across multiple medical disciplines, with applications spanning gastrointestinal, urological, neurological, and respiratory conditions.
Urological Applications
In the field of urology, hyoscyamine hydrochloride is utilized for:
A prospective study comparing hyoscyamine with doxazosin in women with urinary frequency, urgency, and urge incontinence demonstrated that both therapies effectively reduced American Urological Association (AUA) symptom scores .
Neurological and Other Applications
Additional therapeutic uses include:
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Control of symptoms in Parkinson's disease (reducing rigidity and tremors)
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Management of sialorrhea (excessive salivation) and hyperhidrosis in Parkinson's disease
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Control of respiratory secretions, particularly in palliative care
Table 3: Dosage Recommendations for Various Conditions
Body System | Adverse Effects |
---|---|
Central Nervous System | Headache, dizziness, insomnia, nervousness, confusion, excitement, ataxia, hallucinations (in overdose) |
Cardiovascular | Tachycardia, palpitations, arrhythmia, flushing, hypertension, hypotension |
Gastrointestinal | Dry mouth, constipation, bloated feeling, nausea, vomiting |
Urinary | Urinary hesitancy, urinary retention |
Ocular | Blurred vision, mydriasis, cycloplegia, increased ocular tension |
Dermatological | Decreased sweating, urticaria, skin manifestations |
Other | Speech disturbance, suppression of lactation, loss of taste |
Contraindications
Hyoscyamine hydrochloride is contraindicated in several conditions where its anticholinergic effects may exacerbate underlying pathology:
Additionally, caution is advised in patients with hyperthyroidism, hepatic or renal disease, hypertension, tachycardia, and prostatic hypertrophy.
Drug Interactions
Hyoscyamine hydrochloride may interact with various medications, potentially altering therapeutic outcomes or increasing adverse effects.
Pharmacodynamic Interactions
Several medications can produce additive anticholinergic effects when combined with hyoscyamine:
Pharmacokinetic Interactions
Antacids may interfere with the absorption of hyoscyamine. Clinical recommendations suggest administering hyoscyamine before meals and antacids after meals to minimize this interaction .
Comparative Pharmacology
Hyoscyamine hydrochloride belongs to a broader class of anticholinergic agents used in clinical practice. Understanding its position relative to similar compounds helps inform appropriate clinical selection.
Table 5: Comparative Profile of Selected Anticholinergic Agents
Property | Hyoscyamine | Atropine | Scopolamine (Hyoscine) |
---|---|---|---|
Structure | Levo-isomer of atropine | Racemic mixture | Tropane alkaloid |
Relative Anticholinergic Potency | 98% of atropine | Reference standard | 92% of atropine |
CNS Effects | Moderate | Moderate | Pronounced |
Cardiovascular Effects | Pronounced | Pronounced | Less pronounced |
Secretory Inhibition | Strong | Strong | Very strong |
Common Clinical Applications | GI disorders, urological conditions | Ophthalmology, cardiac conditions | Motion sickness, nausea, preoperative sedation |
Research Developments
Recent research has explored novel applications and production methods for hyoscyamine compounds. One study investigated the use of ethyl methane sulfonate (EMS) mutagenesis to enhance the production of tropane alkaloids, including hyoscyamine, in Hyoscyamus niger plant cultures . The research demonstrated that EMS treatment at a concentration of 0.03% significantly increased hyoscyamine accumulation (0.0344 μg/g) compared to untreated plants .
This line of research is particularly significant given concerns about the overexploitation of medicinal plants containing these valuable compounds. Developing enhanced production methods through targeted genetic modifications represents a sustainable approach to ensuring continued availability of hyoscyamine hydrochloride for pharmaceutical applications .
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